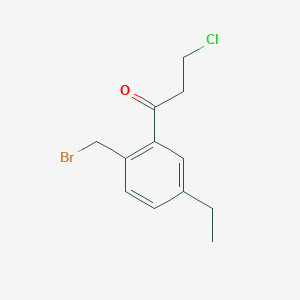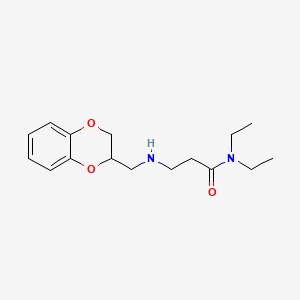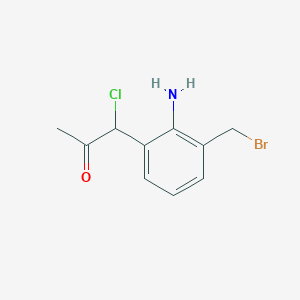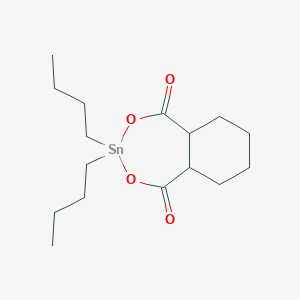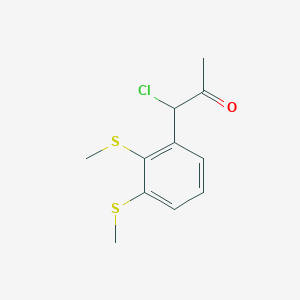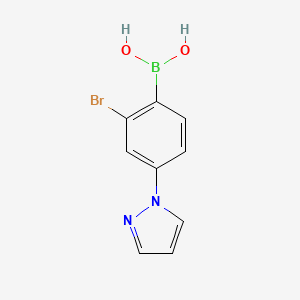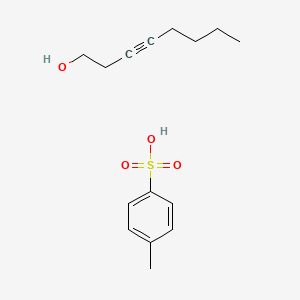
4-Methylbenzenesulfonic acid;oct-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;oct-3-yn-1-ol is a compound that combines the properties of both 4-Methylbenzenesulfonic acid and oct-3-yn-1-ol. 4-Methylbenzenesulfonic acid, also known as p-Toluenesulfonic acid, is an organosulfur compound with the formula C7H8O3S. It is a white, crystalline solid that is soluble in water and organic solvents. Oct-3-yn-1-ol is an alkyne alcohol with the formula C8H14O, characterized by the presence of a triple bond between the third and fourth carbon atoms and a hydroxyl group at the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the para isomer. The general reaction is as follows:
C6H5CH3+H2SO4→C6H4(CH3)SO3H+H2O
Oct-3-yn-1-ol can be synthesized through various methods, including the hydration of oct-3-yne using a hydroboration-oxidation reaction. The reaction involves the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base.
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid involves large-scale sulfonation processes using continuous reactors to ensure high yield and purity. Oct-3-yn-1-ol is produced industrially through catalytic hydration processes, often using metal catalysts to facilitate the addition of water to the alkyne.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can undergo electrophilic aromatic substitution reactions.
Oct-3-yn-1-ol undergoes reactions such as:
Oxidation: Can be oxidized to form aldehydes or carboxylic acids.
Reduction: Can be reduced to form alkanes or alkenes.
Addition: Can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Esterification: Uses alcohols and acid catalysts.
Oxidation: Uses oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Uses reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Esterification: Forms esters such as methyl 4-methylbenzenesulfonate.
Oxidation: Forms products like oct-3-ynoic acid.
Reduction: Forms products like oct-3-ene or octane.
Scientific Research Applications
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions. It is also used in the production of pharmaceuticals and dyes. Oct-3-yn-1-ol is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic acid involves its role as a strong acid, which can donate protons to facilitate various chemical reactions. It acts as a catalyst in esterification by protonating the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Oct-3-yn-1-ol exerts its effects through its alkyne and hydroxyl functional groups. The alkyne group can participate in addition reactions, while the hydroxyl group can form hydrogen bonds and participate in nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar to 4-Methylbenzenesulfonic acid but lacks the methyl group.
Oct-1-yn-3-ol: Similar to oct-3-yn-1-ol but with the triple bond at a different position.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in various organic reactions. Oct-3-yn-1-ol is unique due to its specific alkyne and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions.
Properties
CAS No. |
100419-71-4 |
|---|---|
Molecular Formula |
C15H22O4S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;oct-3-yn-1-ol |
InChI |
InChI=1S/C8H14O.C7H8O3S/c1-2-3-4-5-6-7-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h9H,2-4,7-8H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
NOXHLJNQRSIBIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


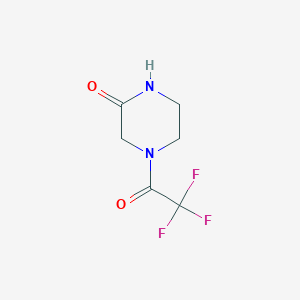
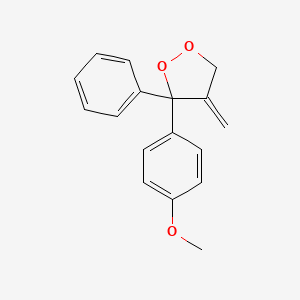
![4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]](/img/structure/B14072145.png)

![Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-](/img/structure/B14072151.png)
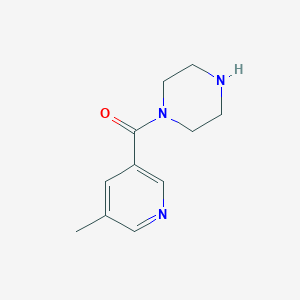
![7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)
